molecular formula C15H16N4O6S2 B2549996 3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034358-75-1

3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2549996
CAS No.: 2034358-75-1
M. Wt: 412.44
InChI Key: XANXEFWITINUBP-UHFFFAOYSA-N
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Description

3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C15H16N4O6S2 and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Applications : A study highlights the synthesis of indolyl azetidinones and their evaluation for anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory agents. The compounds showed significant activity, which was compared with non-steroidal anti-inflammatory drugs (NSAIDs) for both anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).

  • Anticancer Potential : Novel N-benzyl aplysinopsin analogs have been synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, demonstrating potential as anticancer agents. Some compounds exhibited potent growth inhibition, highlighting the therapeutic promise of these compounds in oncology (Penthala et al., 2011).

  • Corrosion Inhibition for Mild Steel : The corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles on mild steel in sulfuric acid have been assessed, indicating their effectiveness in protecting metal surfaces through physicochemical and theoretical studies. This research contributes to the development of safer and more efficient corrosion inhibitors (Ammal et al., 2018).

  • Organocatalysis Applications : The use of imidazole-based zwitterionic-salt as an organocatalyst for regioselective ring-opening of aziridines has been demonstrated, showcasing the catalyst's efficiency and potential for application in organic synthesis and green chemistry (Ghosal et al., 2016).

  • Antiulcer Agents Development : Research into imidazo[1,2-a]pyridines as potential antiulcer agents has been conducted, focusing on their antisecretory and cytoprotective properties. This work aims to identify new therapeutic options for ulcer treatment, although the compounds did not exhibit significant antisecretory activity but showed promising cytoprotective properties (Starrett et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, the imidazole ring could potentially interact with biological targets .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis methods could also be optimized to improve yield and selectivity .

Properties

IUPAC Name

3-methyl-5-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S2/c1-17-6-5-16-14(17)26(21,22)11-8-19(9-11)27(23,24)10-3-4-13-12(7-10)18(2)15(20)25-13/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANXEFWITINUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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